

Spectroscopic Profile of (Phenylsulfonyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(Phenylsulfonyl)acetonitrile** (CAS No: 7605-28-9), a versatile organic compound utilized in the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene derivatives.^[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- Molecular Formula: C₈H₇NO₂S^[2]^[3]
- Molecular Weight: 181.21 g/mol ^[2]
- IUPAC Name: 2-(benzenesulfonyl)acetonitrile^[3]
- Appearance: Solid^[1]
- Melting Point: 112-114 °C^[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(Phenylsulfonyl)acetonitrile**.

¹H and ¹³C NMR Spectroscopic Data

¹ H NMR	¹³ C NMR		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
7.95 - 7.55 (m, 5H)	Aromatic Protons (C ₆ H ₅)	136.1	Quaternary Aromatic Carbon
4.35 (s, 2H)	Methylene Protons (CH ₂)	131.0	Aromatic CH
129.8	Aromatic CH		
128.7	Aromatic CH		
112.9	Nitrile Carbon (CN)		
49.5	Methylene Carbon (CH ₂)		

Note: NMR data can be influenced by the solvent used. The referenced data was obtained using CD₃OD as the solvent.[2]

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2236	C≡N (Nitrile) stretch[5]
1335	S=O (Sulfone) asymmetric stretch[5]
1148	S=O (Sulfone) symmetric stretch[5]

Mass Spectrometry (MS) Data

m/z	Assignment
181.02	[M] ⁺ (Molecular Ion)

Note: The exact mass is 181.01975 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

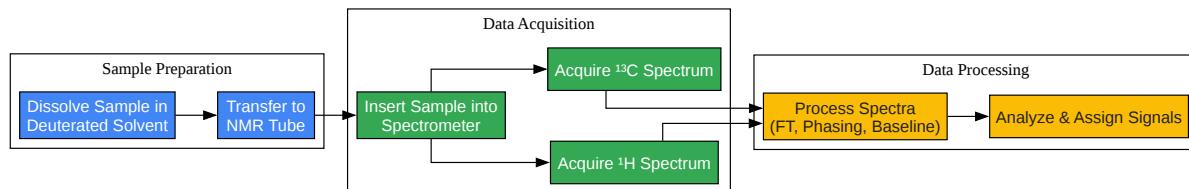
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[\[6\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of **(Phenylsulfonyl)acetonitrile** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).[\[2\]](#)[\[6\]](#) The choice of solvent is critical as it can affect chemical shifts.[\[7\]](#)
- Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is typically 40-50 mm (approximately 550-680 μL).[\[7\]](#)
- If quantitative analysis is required, add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.[\[6\]](#)

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Acquire the ^1H spectrum using a standard single-pulse experiment. A relaxation delay of at least 5 times the longest T_1 of the signals of interest is recommended for accurate integration.[\[6\]](#)
- Acquire the ^{13}C spectrum. Attached Proton Test (APT) or similar experiments can be used to aid in the assignment of carbon types (CH_3 , CH_2 , CH , and quaternary carbons).[\[5\]](#)



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Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

- Thoroughly grind 1-2 mg of **(Phenylsulfonyl)acetonitrile** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]

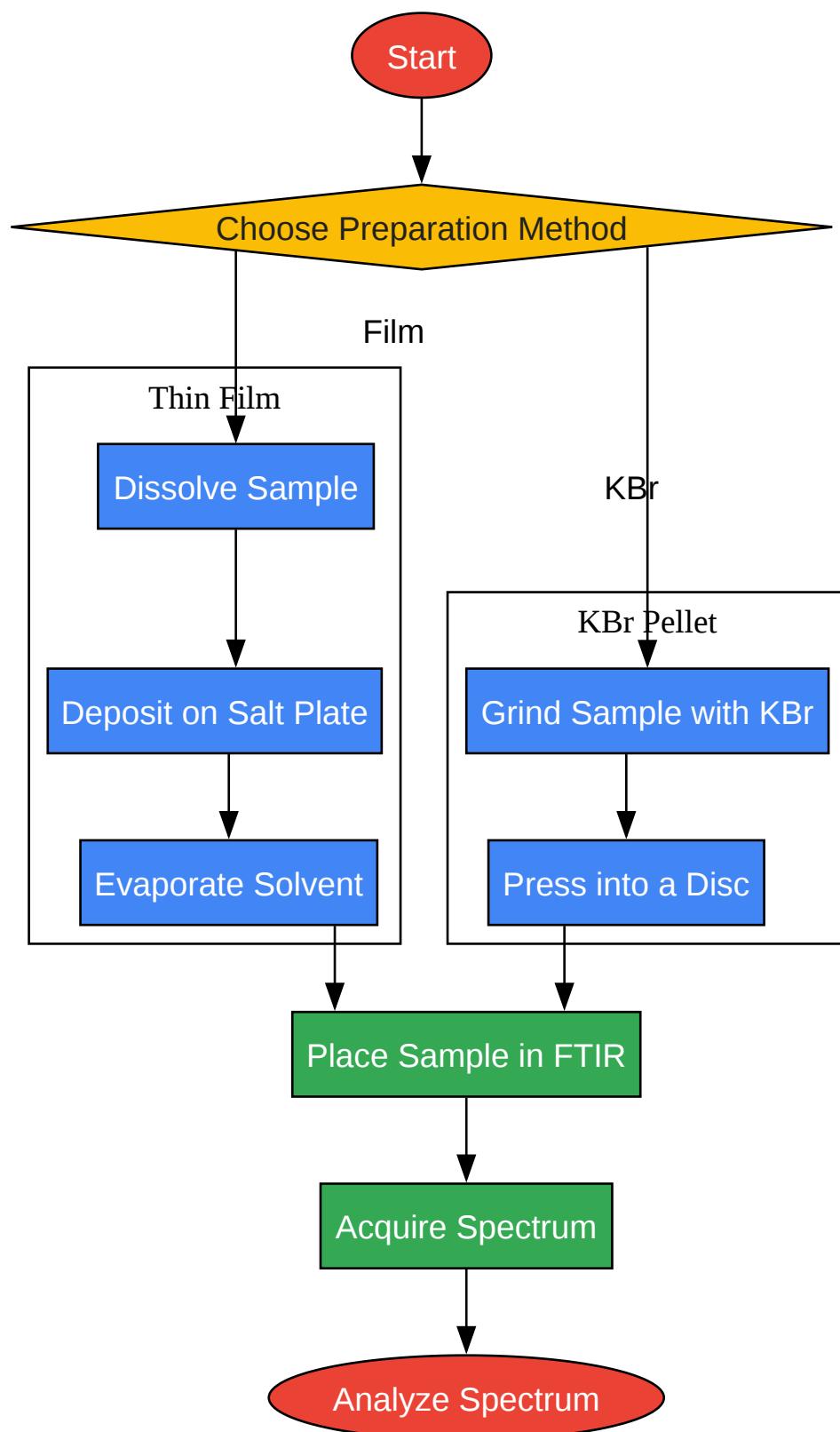
Sample Preparation (Thin Solid Film):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

- Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .



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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

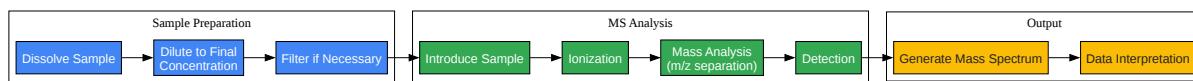
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray Ionization - ESI):

- Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a concentration of approximately 1 mg/mL.[11]
- Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 μ g/mL.[11]
- Ensure the final solution is free of any particulate matter by filtering if necessary. High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:

- The prepared sample is introduced into the mass spectrometer.
- For LC-MS, the sample is first separated on an HPLC column before entering the mass spectrometer.[12]
- The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]
- The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and then detected.[10]



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Caption: Workflow for Mass Spectrometry.

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